
A Comparative Analysis of the Bioactivity of
Extracts from Choerospondias axillaris

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1668892 Get Quote

A Note to the Reader: While the initial aim was to compare the bioactivity of the isolated

compound Choerospondin from various sources, a comprehensive literature review reveals a

scarcity of studies on the purified compound itself. The available research predominantly

focuses on the bioactivity of crude extracts and fractions from different parts of the plant

Choerospondias axillarias, commonly known as Lapsi or Nepali hog plum. Therefore, this guide

provides a comparative analysis of the bioactivity of extracts from different sources within this

plant, highlighting the collective effects of its constituent phytochemicals, which include

Choerospondin among other flavonoids, phenolics, and proanthocyanidins.

Introduction
Choerospondias axillaris is a fruit-bearing tree native to Asia, recognized for its nutritional and

medicinal properties in traditional medicine.[1] The fruit, bark, and leaves are rich in bioactive

compounds that exhibit a range of pharmacological effects, including antioxidant, anti-

inflammatory, antimicrobial, and anticancer activities.[1] This guide synthesizes experimental

data to compare the bioactivity of extracts derived from different parts of C. axillaris, providing

researchers, scientists, and drug development professionals with a concise overview of the

current scientific findings.

Quantitative Bioactivity Data
The bioactivity of Choerospondias axillaris extracts varies significantly depending on the part of

the plant used and the solvent employed for extraction. The peel has been consistently shown
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to possess higher concentrations of phenolic and flavonoid compounds compared to the flesh,

which correlates with its generally stronger biological activity.[2]
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Extract Source
Bioactivity
Assay

Key Findings
IC50 /
Inhibition

Reference

Fruit Peel

(Polyphenolic

Extract)

Antioxidant

(DPPH Radical

Scavenging)

Strong

scavenging

ability

- [2]

Antiproliferative

(HepG2 cells)

Dose- and time-

dependent

inhibition of liver

cancer cell

growth

39.31 µg/mL [2]

Antiproliferative

(Caco-2 cells)

Dose- and time-

dependent

inhibition of colon

cancer cell

growth

101.90 µg/mL [2]

Antimicrobial

Significant dose-

dependent effect

against tested

strains

- [2]

Fruit Flesh

(Polyphenolic

Extract)

Antioxidant

(DPPH Radical

Scavenging)

Strong

scavenging

ability

- [2]

Antiproliferative

(HepG2 cells)

Dose- and time-

dependent

inhibition of liver

cancer cell

growth

47.49 µg/mL [2]

Antiproliferative

(Caco-2 cells)

Dose- and time-

dependent

inhibition of colon

cancer cell

growth

102.61 µg/mL [2]
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Antimicrobial

Weaker effect

compared to peel

extract

- [2]

Fruit (Acetone

Extract)

Antioxidant

(DPPH Radical

Scavenging)

Highest

antioxidant

activity among

different solvent

extracts

15.72 µg/mL [3]

Xanthine

Oxidase

Inhibition

Potent inhibition 20.80 µg/mL [3]

Antibacterial (S.

aureus)

Strongest

antibacterial

efficacy

MIC: 0.52

mg/mL; MBC:

0.78 mg/mL

[3]

Fruit (Ethanolic

Extract)

Antioxidant

(DPPH Radical

Scavenging)

High scavenging

activity at 640

µg/ml

98% inhibition [4]

Fruit (Aqueous

Extract)

Antioxidant

(DPPH Radical

Scavenging)

High scavenging

activity at 640

µg/ml

91% inhibition [4]

Proanthocyanidin

Fractions from

Fruit Peels

Antiproliferative

(Caco-2 cells)

Activity positively

correlated with

mean degree of

polymerization

(mDP)

IC50 values

ranged from 42.8

to 240 µg/mL

depending on

mDP

[5]

Leaf

Polysaccharides

(Crude and

Purified)

Antioxidant

Crude

polysaccharides

showed stronger

activity than

purified fractions

- [6][7]

Stem Bark

Flavonoids

Antiproliferative

(K562 cells)

Inhibition of

leukemia cell

proliferation

Inhibition rates

from 26.6% to

65.7% at 100

[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26249806/
https://www.mdpi.com/2076-3417/13/15/8945
https://www.mdpi.com/2076-3417/13/15/8945
https://www.mdpi.com/2076-3417/13/15/8945
https://www.researchgate.net/publication/282413661_Extract_of_Medicinal_lapsi_Choerospondias_axillaris_Roxb_exhibit_antioxidant_activities_during_in_vitro_studies
https://www.researchgate.net/publication/282413661_Extract_of_Medicinal_lapsi_Choerospondias_axillaris_Roxb_exhibit_antioxidant_activities_during_in_vitro_studies
https://pubmed.ncbi.nlm.nih.gov/30195524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783564/
https://pubmed.ncbi.nlm.nih.gov/36558014/
https://pubmed.ncbi.nlm.nih.gov/25532836/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


µg/mL for

different

flavonoids

Antibacterial (S.

aureus)

Antibacterial

effect observed
- [8]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the cited studies.

Antioxidant Activity Assay (DPPH Radical Scavenging
Method)
This assay evaluates the ability of an extract to neutralize the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.

Preparation of Reagents: A stock solution of DPPH is prepared in methanol. Ascorbic acid is

often used as a positive control.

Procedure:

Different concentrations of the plant extracts are added to the DPPH solution.

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30

minutes).

The absorbance of the solution is measured spectrophotometrically at a specific

wavelength (e.g., 517 nm).

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the

formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the

DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution

with the extract. The IC50 value, the concentration of the extract required to scavenge 50%

of the DPPH radicals, is then determined.[9]
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Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability and proliferation.

Cell Culture: Human cancer cell lines (e.g., HepG2, Caco-2) are cultured in an appropriate

medium supplemented with fetal bovine serum and antibiotics, and maintained in a

humidified incubator with 5% CO2.

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with various concentrations of the plant extracts for different

time intervals (e.g., 24, 48, 72 hours).

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The plate is incubated for a few hours, during which viable cells with active mitochondria

reduce the yellow MTT to purple formazan crystals.

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

Data Analysis: The absorbance of the resulting purple solution is measured using a

microplate reader. The cell viability is expressed as a percentage of the control (untreated

cells), and the IC50 value is calculated as the concentration of the extract that inhibits cell

growth by 50%.[2][5]

Antimicrobial Activity Assay (Disc Diffusion Method)
This method assesses the susceptibility of microorganisms to the plant extracts.

Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are

cultured in a suitable broth to a specific turbidity.

Procedure:
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The bacterial inoculum is uniformly spread on the surface of an agar plate.

Sterile filter paper discs impregnated with known concentrations of the plant extracts are

placed on the agar surface.

The plates are incubated under appropriate conditions for the bacteria to grow.

Data Analysis: The antimicrobial activity is determined by measuring the diameter of the

zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger

zone of inhibition indicates greater antimicrobial activity.[3]

Signaling Pathways and Experimental Workflows
The bioactive compounds in Choerospondias axillaris extracts have been shown to modulate

specific signaling pathways involved in cellular processes like inflammation and apoptosis.
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Caption: General experimental workflow for bioactivity screening of Choerospondias axillaris

extracts.
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The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway

is a key regulator of inflammation. Some studies suggest that flavonoids from C. axillaris may

exert their anti-inflammatory effects by inhibiting this pathway.

Inflammatory Stimuli
(e.g., TNF-α, IL-1β) Cell Surface Receptorbinds

IKK Complex

activates

IκBαphosphorylates NF-κB
(p65/p50)

releases Nucleustranslocates to Pro-inflammatory
Gene Expression

induces

C. axillaris
Flavonoids

inhibits

Click to download full resolution via product page

Caption: Proposed inhibition of the NF-κB signaling pathway by C. axillaris flavonoids.

Conclusion
The scientific literature strongly supports the significant bioactive potential of extracts from

Choerospondias axillaris. Notably, the peel of the fruit consistently demonstrates superior

antioxidant, antiproliferative, and antimicrobial activities compared to the flesh, which is

attributed to its higher concentration of polyphenolic compounds. Acetone and ethanol appear

to be effective solvents for extracting these bioactive constituents. While research on the

isolated compound Choerospondin is limited, the collective evidence suggests that the

synergistic action of the rich phytochemical profile of C. axillaris is responsible for its observed

therapeutic effects. Further investigations are warranted to isolate and characterize the

bioactivities of individual compounds, including Choerospondin, to fully elucidate their

mechanisms of action and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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